

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone chemical structure

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Compound of Interest

Compound Name: 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

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An In-Depth Technical Guide to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

This technical guide provides a comprehensive overview of **2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical structure, properties, synthesis, and applications.

Chemical Identity and Structure

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a halogenated ketone derivative.^[1] Structurally, it is characterized by a cyclopropyl group bonded to a carbonyl carbon, which is adjacent to a chiral carbon bearing a bromine atom and a 2-fluorophenyl group.^[1] This α -halo ketone structure makes it a reactive and versatile building block in organic synthesis.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	204205-33-4[2][3][4]
Molecular Formula	C ₁₁ H ₁₀ BrFO[2][3][4]
Molecular Weight	257.1 g/mol [2][3][4]
IUPAC Name	2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone[5]
Synonyms	α-Cyclopropylcarbonyl-2-fluoro Benzyl Bromide, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one[6]
InChI Key	LMCZCCDXOZGIND-UHFFFAOYSA-N[5]
SMILES	C1CC1C(=O)C(C2=CC=CC=C2F)Br[3][5]

Physicochemical Properties

The compound is typically a crystalline solid, appearing as a white to off-white powder, or as a yellow to light brown oil or low-melting solid.[1][6][7] It is a synthetic compound and does not occur naturally.[1]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Yellow to light brown oil to low-melting solid[6][7]
Boiling Point	293.00 °C[3]
Density	1.574 g/cm ³ [3]
Flash Point	131.00 °C[3]
Purity	>98.0% (GC)
Storage	2-8°C Refrigerator[6] or 10-25°C[3]

Synthesis

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is synthetically produced, commonly through the electrophilic α -bromination of its ketone precursor, 2-(2-fluorophenyl)-1-cyclopropylethanone.^[1]

Experimental Protocol: Synthesis from 1-cyclopropyl-2-(2-fluorophenyl)ethanone

A general procedure for the synthesis involves the reaction of 1-cyclopropyl-2-(2-fluorophenyl)ethanone with an electrophilic bromine source.^[2]

Table 3: Reagents for Synthesis

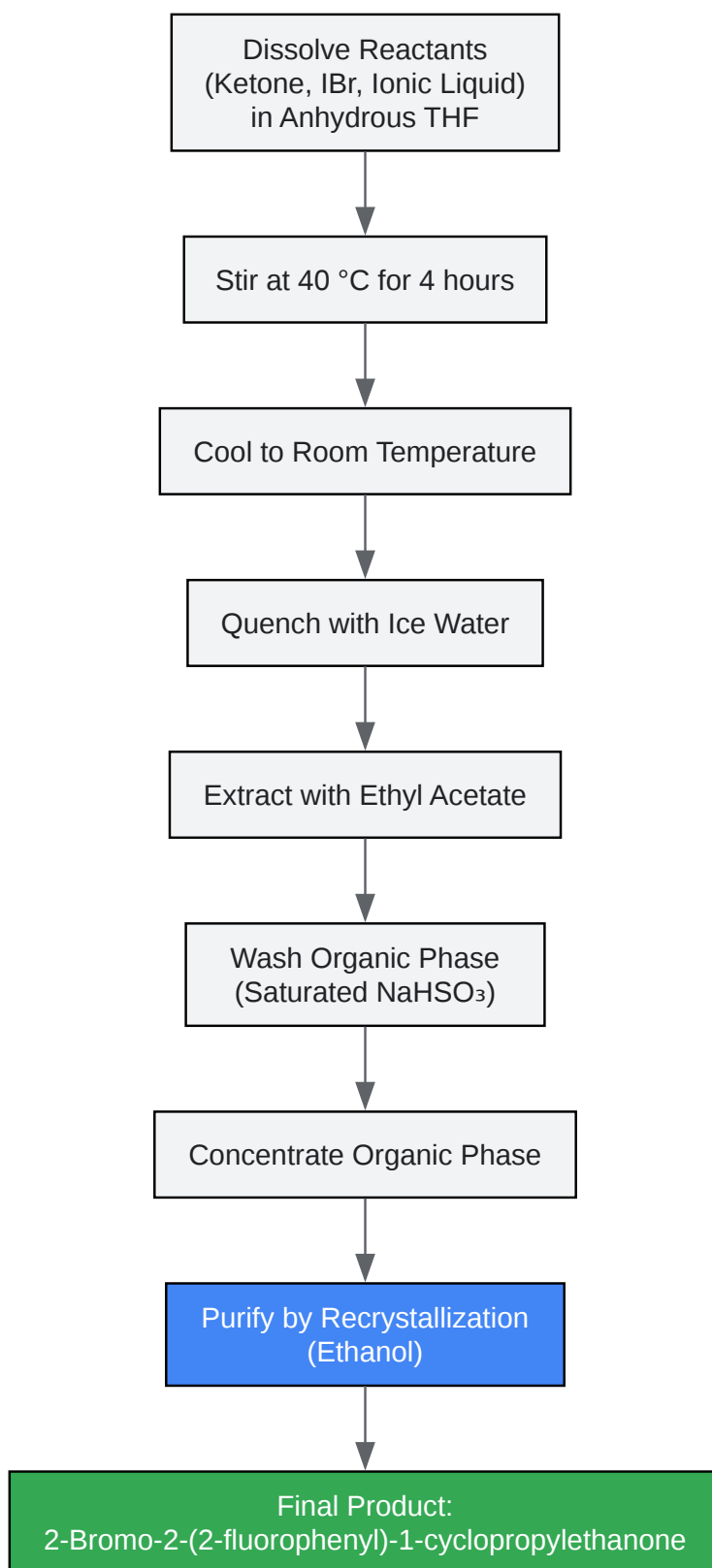
Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)
1-cyclopropyl-2-(2-fluorophenyl)ethanone	178.21	17.8	100
Iodine monobromide	206.81	62	300
1-butyl-3-methylimidazolium bromide	219.12	8.7	40
Anhydrous tetrahydrofuran	-	150 mL	-

Methodology:^[2]

- 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol), iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide (8.7 g, 40 mmol) are dissolved in 150 mL of anhydrous tetrahydrofuran.
- The reaction mixture is stirred at 40 °C for 4 hours.
- Upon completion, the mixture is cooled to room temperature.

- The reaction is quenched by the addition of ice water.
- The product is extracted with ethyl acetate.
- The organic phase is washed with a saturated sodium bisulfite solution.
- The organic phase is concentrated.
- The final product is purified by recrystallization from ethanol, yielding **2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone** (24.5 g, 95.3% yield, 99.73% purity).^[2]

Synthesis Workflow Diagram



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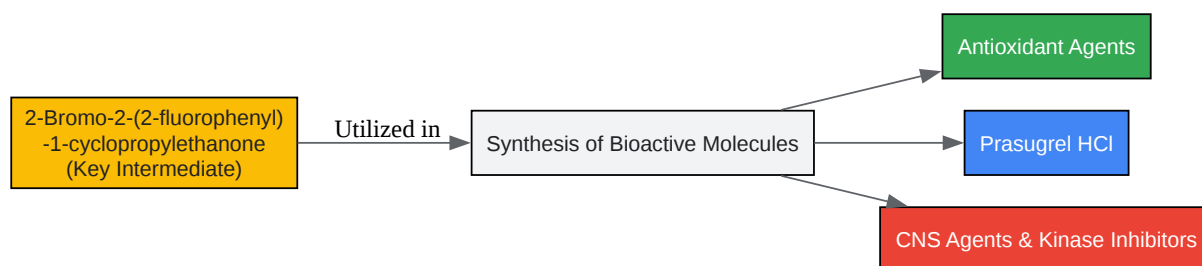
Caption: Synthesis workflow for **2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone**.

Applications in Research and Development

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features are leveraged in the development of new therapeutic agents.

- **Antioxidant Agents:** It serves as a reagent in the synthesis of potent antioxidant agents, which are crucial for combating oxidative stress-related diseases.[\[2\]](#)[\[6\]](#)[\[8\]](#)
- **Pharmaceutical Intermediates:** The compound is a key building block for creating bioactive molecules, particularly those containing cyclopropane rings and fluorinated aromatic groups. [\[1\]](#) It is noted as an intermediate in the synthesis of Prasugrel HCl, an antiplatelet medication.[\[5\]](#)
- **Drug Discovery:** Its use extends to the development of central nervous system (CNS) agents and kinase inhibitors, where the unique steric and electronic properties of the molecule are advantageous.[\[1\]](#)

Logical Relationship in Pharmaceutical Synthesis



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Caption: Role as a key intermediate in the synthesis of various pharmaceutical agents.

Safety and Handling

This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.[\[4\]](#) Standard laboratory safety protocols should be followed when

handling this chemical, including the use of personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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